1H-Indole-3-carboxylic acid, 2-ethoxyethyl ester
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Overview
Description
1H-Indole-3-carboxylic acid, 2-ethoxyethyl ester is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1H-Indole-3-carboxylic acid, 2-ethoxyethyl ester typically involves the esterification of 1H-Indole-3-carboxylic acid with 2-ethoxyethanol. This reaction is often catalyzed by acidic or basic catalysts under reflux conditions. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1H-Indole-3-carboxylic acid, 2-ethoxyethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into different indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Indole-3-carboxylic acid, 2-ethoxyethyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives.
Biology: Indole derivatives are studied for their role in cell signaling and metabolism.
Medicine: They are investigated for their potential as antiviral, anticancer, and anti-inflammatory agents.
Industry: Indole derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Indole-3-carboxylic acid, 2-ethoxyethyl ester involves its interaction with various molecular targets. Indole derivatives can bind to receptors and enzymes, modulating their activity. For example, they may act as agonists or antagonists at specific receptors, influencing cellular pathways and physiological responses .
Comparison with Similar Compounds
1H-Indole-3-carboxylic acid, 2-ethoxyethyl ester can be compared with other indole derivatives such as:
Indole-3-carboxylic acid: A simpler derivative with similar biological activities.
Indole-3-acetic acid: A plant hormone with distinct biological functions.
Indole-3-carbaldehyde: Another derivative with unique chemical properties and applications.
Each of these compounds has unique properties and applications, making this compound a valuable compound for research and industrial applications.
Properties
CAS No. |
61698-95-1 |
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Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
2-ethoxyethyl 1H-indole-3-carboxylate |
InChI |
InChI=1S/C13H15NO3/c1-2-16-7-8-17-13(15)11-9-14-12-6-4-3-5-10(11)12/h3-6,9,14H,2,7-8H2,1H3 |
InChI Key |
BLCQPSSMSYLUTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(=O)C1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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